molecular formula C18H27BO2 B3097388 2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester CAS No. 1310383-40-4

2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester

Cat. No.: B3097388
CAS No.: 1310383-40-4
M. Wt: 286.2 g/mol
InChI Key: WNYBIDQHHFCWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester is a boronic ester compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid ester group attached to a phenyl ring with a tert-butyl substituent and an acetylene linkage. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

The primary target of 2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Furthermore, the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , suggesting that it may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester typically involves the reaction of 4-tert-butylphenylacetylene with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The acetylene linkage can be reduced to form alkanes or alkenes.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylboronic acid: Similar structure but lacks the acetylene linkage.

    Phenylboronic acid: Lacks both the tert-butyl substituent and the acetylene linkage.

    2-Phenylacetylene-1-boronic acid: Similar structure but lacks the tert-butyl substituent.

Uniqueness

2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester is unique due to the combination of its boronic ester group, tert-butyl substituent, and acetylene linkage. This combination imparts distinct reactivity and properties, making it valuable in various applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)ethynyl-di(propan-2-yloxy)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO2/c1-14(2)20-19(21-15(3)4)13-12-16-8-10-17(11-9-16)18(5,6)7/h8-11,14-15H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYBIDQHHFCWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C#CC1=CC=C(C=C1)C(C)(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester
Reactant of Route 2
Reactant of Route 2
2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester
Reactant of Route 3
Reactant of Route 3
2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester
Reactant of Route 4
Reactant of Route 4
2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester
Reactant of Route 5
Reactant of Route 5
2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester
Reactant of Route 6
Reactant of Route 6
2-(4-tert-Butylphenyl)acetylene-1-boronic acid diisopropylester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.